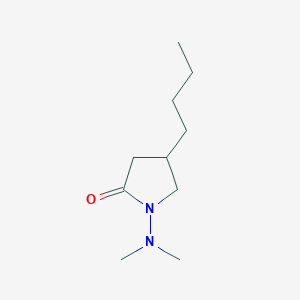

4-Butyl-1-(dimethylamino)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

651311-28-3 |

|---|---|

Molecular Formula |

C10H20N2O |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

4-butyl-1-(dimethylamino)pyrrolidin-2-one |

InChI |

InChI=1S/C10H20N2O/c1-4-5-6-9-7-10(13)12(8-9)11(2)3/h9H,4-8H2,1-3H3 |

InChI Key |

LOYOWYMHTPDQJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=O)N(C1)N(C)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Butyl 1 Dimethylamino Pyrrolidin 2 One and Its Analogues

Retrosynthetic Strategies and Precursor Analysis

A retrosynthetic analysis of 4-Butyl-1-(dimethylamino)pyrrolidin-2-one reveals several logical disconnections that inform potential forward synthetic routes. The analysis begins by identifying the key structural motifs: the pyrrolidinone core, the C-4 butyl substituent, and the N-1 dimethylamino group.

Primary Disconnections:

N-N Bond Disconnection: The bond between the lactam nitrogen (N-1) and the attached nitrogen of the dimethylamino group is a logical point for disconnection. This suggests a late-stage N-amination of a pre-formed 4-butylpyrrolidin-2-one (B6155622) intermediate. The subsequent dimethylation could be achieved through reductive amination or alkylation of the resulting 1-aminopyrrolidin-2-one (B1281494).

C4-Butyl Bond Disconnection: The bond between the C-4 carbon and the butyl group can be disconnected. This points to an alkylation strategy where a nucleophilic equivalent of a butyl group (e.g., butyl lithium or a Grignard reagent) or an electrophilic butyl source (e.g., butyl halide) is used. This disconnection leads back to a pyrrolidin-2-one precursor that is unsubstituted at the C-4 position.

Lactam Ring Disconnection (C-N and C-C): Breaking the amide bond within the pyrrolidinone ring (a C-N bond) is a classic retrosynthetic step for lactams. This disconnection leads to a γ-amino acid or its corresponding ester. This linear precursor, a substituted γ-aminobutanoic acid derivative, would then be cyclized to form the lactam ring in the forward synthesis.

Classical and Contemporary Approaches to Pyrrolidin-2-one Ring Formation

The construction of the five-membered γ-lactam ring is a cornerstone of the synthesis. Both classical and modern methods are employed to achieve this transformation efficiently.

Lactamization Reactions in the Construction of the Pyrrolidinone Core

The intramolecular cyclization of γ-amino acids or their ester derivatives is the most direct and classical method for forming the pyrrolidin-2-one ring. This process, known as lactamization, typically involves the formation of an amide bond through the condensation of a carboxylic acid/ester and an amine within the same molecule.

The reaction is often promoted by heat or by using coupling agents that activate the carboxylic acid. While direct thermal condensation can be effective, it often requires high temperatures. Chemical activation methods are generally preferred for their milder conditions and higher yields.

Table 1: Selected Methods for Lactamization to Form Pyrrolidin-2-ones

| Precursor Type | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| γ-Amino Ester | Toluene, Acetic Acid, Reflux | 1,5-disubstituted pyrrolidin-2-one | Good | researchgate.net |

| γ-Amino Acid | Monotrifluoroacetoxyborane-amine | 5-substituted pyrrolidin-2-one | Good | youtube.comorganic-chemistry.org |

| γ-Azido Carboxylic Acid | Triflic Anhydride (Tf₂O) | 2-substituted pyrrolidine (B122466) | Good | N/A |

This table presents data for analogous reactions leading to substituted pyrrolidinones.

Cyclization Reactions and Their Mechanistic Variants

Beyond classical lactamization, a variety of cyclization reactions have been developed to construct the pyrrolidinone skeleton, often with the advantage of building complexity and introducing substituents simultaneously.

Michael Addition-Cyclization Cascade: A powerful strategy involves the conjugate addition (Michael addition) of a nucleophile to an α,β-unsaturated compound, which generates an intermediate that can subsequently cyclize. For instance, the addition of a nitromethane (B149229) anion to an unsaturated ester can be followed by reduction of the nitro group to an amine, which then spontaneously cyclizes to the lactam. rsc.org This approach is particularly useful for creating 4-substituted pyrrolidinones. Organocatalysis has emerged as a key technology for rendering these reactions asymmetric. rsc.orgnih.gov

Reductive Amination of γ-Keto Acids/Esters: γ-Keto acids or esters are excellent precursors to γ-lactams. Reductive amination with ammonia (B1221849) or a primary amine, followed by in situ or subsequent cyclization, provides a straightforward route to the pyrrolidinone ring. organic-chemistry.org

Radical Cyclizations: Radical reactions offer an alternative pathway for ring formation. The cyclization of unsaturated amides can be initiated by radical initiators or transition metals to form the pyrrolidinone ring. acs.org

Multi-component Reactions: Reactions like the Ugi four-component reaction (Ugi-4CR) can be used to rapidly assemble a linear precursor which, upon treatment with a base, can undergo regioselective cyclization to furnish highly functionalized pyrrolidin-5-one-2-carboxamides. [N/A]

Introduction of the Butyl Substituent at the C-4 Position

Introducing the alkyl chain at the C-4 position of the pyrrolidinone ring is a critical step that can be achieved either on a pre-formed lactam or during the construction of its linear precursor.

Alkylation Strategies for C-4 Functionalization

The most common method for introducing an alkyl group at the C-4 position (α to the carbonyl group of the lactam) is through the alkylation of an enolate. acs.orgresearchgate.netshareok.org This two-step process involves:

Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithium enolate. The choice of base and reaction conditions is crucial to ensure complete and regioselective enolate formation.

Nucleophilic Attack: The generated enolate then acts as a nucleophile, attacking an electrophilic alkylating agent, such as butyl iodide or butyl bromide, in an Sₙ2 reaction to form the new carbon-carbon bond. acs.org

This strategy can be applied to a variety of pyrrolidinone precursors. For instance, alkylating a derivative of glutamic acid before cyclization is a viable route to 4-alkylated pyrrolidinones.

Stereoselective Introduction of the Butyl Group

Controlling the stereochemistry at the C-4 position is often a primary goal, especially in the synthesis of biologically active molecules. Several powerful strategies exist to achieve a stereoselective alkylation.

Chiral Auxiliaries: One of the most reliable methods involves the temporary attachment of a chiral auxiliary to the lactam nitrogen. The influential Evans oxazolidinone auxiliaries are a prime example. The bulky auxiliary blocks one face of the enolate, forcing the incoming electrophile (the butyl group) to approach from the less hindered face, thereby inducing high diastereoselectivity. researchgate.net The auxiliary can be cleaved under mild conditions after the alkylation to reveal the chiral 4-butylpyrrolidin-2-one.

Catalytic Asymmetric Alkylation: The development of catalytic asymmetric methods represents a more atom-economical approach. Chiral phase-transfer catalysts or chiral metal-ligand complexes can create a chiral environment around the enolate, guiding the alkylating agent to one face of the nucleophile and leading to an enantiomerically enriched product.

Substrate-Controlled Michael Addition: Asymmetric Michael additions to chiral α,β-unsaturated precursors can establish the C-4 stereocenter early in the synthesis. For example, the conjugate addition of a butylcuprate reagent to an unsaturated lactam derived from a chiral pool starting material like pyroglutamic acid can proceed with high diastereoselectivity.

Table 2: Examples of Stereoselective Alkylation for Lactam/Lactone Synthesis

| Substrate Type | Method | Reagent/Catalyst | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| N-Acyl Oxazolidinone Lactam | Chiral Auxiliary | LDA, Allyl Iodide | >96% de | |

| γ-Lactam with Evans' Auxiliary | Chiral Auxiliary | LiHMDS, Benzyl Bromide | 82:18 dr | |

| α-Aryl γ-Butyrolactone | Organocatalysis | Chiral Lewis Base (Isothiourea) | up to 96% ee | acs.org |

This table presents data for analogous stereoselective reactions on related lactam and lactone systems.

Final Step: N-Dimethylamino Group Installation

With the 4-butylpyrrolidin-2-one core constructed, the final step would be the introduction of the dimethylamino group. A plausible route involves the N-amination of the lactam using an electrophilic aminating agent like a chloramine (B81541) derivative, potentially catalyzed by a metal. researchgate.net This would form a 1-aminopyrrolidin-2-one intermediate. Subsequent exhaustive methylation of the new amino group, for instance using formaldehyde (B43269) and a reducing agent (Eschweiler-Clarke reaction) or an excess of a methylating agent like methyl iodide, would yield the final target compound, this compound.

Incorporation of the Dimethylamino Group at the N-1 Position

A crucial step in the synthesis of the target compound is the formation of the N-dimethylamino group on the pyrrolidin-2-one ring. This N-N bond introduces a unique structural and electronic feature into the molecule. The primary strategies for this transformation are direct amination followed by alkylation or reductive amination starting from an N-amino precursor.

The direct introduction of a dimethylamino group can be envisioned as a two-step process starting from a 4-butylpyrrolidin-2-one precursor. First, an amino group is installed at the N-1 position to form 1-amino-4-butylpyrrolidin-2-one. Subsequent alkylation with a methylating agent yields the final product.

The formation of the initial N-amino lactam is a non-trivial step. While direct amination of the lactam nitrogen is challenging, strategies involving the synthesis of N-amino peptides (NAPs) have been developed, which can be adapted for lactam structures. nih.gov These methods often rely on robust protocols for Fmoc-based solid-phase peptide synthesis (SPPS) to create N-amino peptide bonds, which are essentially hydrazide linkages. nih.gov

Once the 1-amino-4-butylpyrrolidin-2-one intermediate is obtained, N-alkylation can be performed. This is a common transformation in organic synthesis, but it requires careful control to avoid over-alkylation. masterorganicchemistry.com The use of a strong base to deprotonate the primary amino group, followed by reaction with an electrophilic methyl source like methyl iodide, is a standard approach. Phase-transfer catalysis under microwave irradiation has been shown to be a rapid and efficient solvent-free method for the N-alkylation of various amides and lactams, which could be applicable here. mdpi.com

Table 1: Comparison of N-Alkylation Conditions for Amides/Lactams

| Substrate | Alkylating Agent | Catalyst/Base | Conditions | Yield | Reference |

| Benzanilide | Benzyl chloride | KOH, K₂CO₃, TBAB | Microwave, 115s | High | mdpi.com |

| Pyrrolidin-2-one | Various alkyl halides | NaH | DMF, rt | Variable | General Method |

| Primary Amine | Methyl Iodide | K₂CO₃ | Acetonitrile, reflux | Variable (risk of over-alkylation) | General Method |

This table illustrates general conditions for N-alkylation. Specific optimization would be required for 1-amino-4-butylpyrrolidin-2-one.

Reductive amination is a highly versatile and controlled method for synthesizing amines, which circumvents the issue of multiple alkylations often seen with direct alkylation methods. masterorganicchemistry.comyoutube.com For the synthesis of this compound, this strategy would typically start with the 1-amino-4-butylpyrrolidin-2-one intermediate.

The process involves the reaction of the primary N-amino group with an excess of formaldehyde. This reaction forms an intermediate, which is then reduced in situ to the desired N,N-dimethylamino product. A key advantage of this method is that the reaction can often be performed in a single pot. organic-chemistry.orgorgsyn.org

The choice of reducing agent is critical for the success of reductive amination. Mild and selective reducing agents are preferred, as they can reduce the iminium ion intermediate without affecting the carbonyl group of the lactam. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are the most commonly employed reagents for this purpose due to their enhanced stability in mildly acidic conditions and their selectivity for the C=N double bond over carbonyls. masterorganicchemistry.comorganic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Substrates | Key Advantages | Reference |

| Sodium Cyanoborohydride | NaBH₃CN | Aldehydes, Ketones | Selective for imines/iminium ions over carbonyls; stable in weak acid. | masterorganicchemistry.comorgsyn.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, Ketones | Mild, selective, non-toxic alternative to NaBH₃CN. | masterorganicchemistry.comorganic-chemistry.org |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Less selective; can reduce carbonyls but usable with activators or under specific conditions. | organic-chemistry.org |

Catalytic Methodologies in the Synthesis of this compound

Catalysis offers powerful tools for constructing the core structure of the target molecule with high efficiency and selectivity. Both organocatalysis and metal catalysis play significant roles, particularly in establishing the stereocenter at the C-4 position and in forming the heterocyclic ring.

The presence of a chiral center at the C-4 position of this compound makes asymmetric synthesis a highly relevant field. Organocatalysis has emerged as a robust strategy for the enantioselective synthesis of substituted pyrrolidines and pyrrolidinones. fao.orgmdpi.comnih.gov These methods often utilize small chiral organic molecules, such as proline and its derivatives, to catalyze reactions that build the chiral framework. mdpi.comnih.gov

One common approach is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated precursor. For instance, the synthesis could involve the conjugate addition of a butyl nucleophile (e.g., from an organometallic reagent) to a chiral iminium ion intermediate derived from an unsaturated aldehyde, catalyzed by a chiral secondary amine. Alternatively, a cascade reaction involving an N-Tosyl aminomethyl enone and a suitable α,β-unsaturated ketone can be used to construct highly substituted pyrrolidines with excellent diastereo- and enantioselectivity, a strategy that could be adapted for this synthesis. rsc.org

Table 3: Examples of Organocatalytic Synthesis of Substituted Pyrrolidines

| Reaction Type | Catalyst | Precursors | Product | Stereoselectivity | Reference |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Aldehydes, Nitroolefins | Substituted Pyrrolidines | High ee | mdpi.comnih.gov |

| Cascade Reaction | Cinchonidine-derived squaramide | N-Tosyl aminomethyl enone, α-cyano-α,β-unsaturated ketone | Quaternary-substituted Pyrrolidines | High dr, High ee | rsc.org |

| [3+2] Cycloaddition | Chiral Brønsted acid / bifunctional catalysts | Azomethine ylides, Alkenes | Polysubstituted Pyrrolidines | High ee | fao.org |

Transition metal catalysis provides a diverse set of tools for the synthesis of N-heterocycles like pyrrolidinone. researchgate.netorganic-chemistry.org These methods can be employed for ring formation or for the introduction of substituents with high selectivity.

Copper-catalyzed reactions, for example, are effective for intramolecular C-H amination, which can be used to form the pyrrolidine ring from a suitable linear amide precursor. nih.gov This approach offers high chemo-, regio-, and stereoselectivity. nih.gov Similarly, rhodium and iridium catalysts are widely used. Iridium-catalyzed transfer hydrogenation has been successfully applied in the reductive amination of diketones to furnish N-aryl-substituted pyrrolidines. nih.gov Rhodium-catalyzed intramolecular nitrene insertion into C-H bonds is another powerful method for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also instrumental. For instance, the alkylation of amides using alkyl halides can be mediated by palladium catalysts to functionalize the carbon framework prior to or after cyclization. organic-chemistry.org Furthermore, transition metal-catalyzed [2+2+2] cycloadditions of nitrogen-linked diynes with various unsaturated partners represent an efficient route to construct fused pyrrolidine systems. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Multi-step Synthesis

The use of green chemistry principles, such as employing ultrasound irradiation and environmentally benign solvents like ethanol (B145695), can also lead to improved outcomes. Ultrasound has been shown to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones, resulting in excellent yields and short reaction times. rsc.orgrsc.org

Table 4: Optimization Parameters in Pyrrolidinone Synthesis

| Parameter | Variation | Effect on Reaction | Example Context | Reference |

| Solvent | Ethanol, Water, Toluene, CH₂Cl₂ | Affects solubility, reaction rate, and product purity. | Optimization of multicomponent synthesis of 3-pyrrolin-2-ones showed ethanol to be superior. | rsc.org |

| Catalyst | Organocatalyst vs. Metal Catalyst | Determines reaction pathway, selectivity (enantio-, diastereo-), and functional group tolerance. | Comparison of proline derivatives in asymmetric aldol (B89426) reactions. | mdpi.com |

| Energy Source | Conventional Heating vs. Microwave/Ultrasound | Can dramatically reduce reaction times and improve yields. | Microwave irradiation for N-alkylation of lactams. | mdpi.com |

| Reaction Sequence | Stepwise vs. One-Pot/Tandem | Reduces intermediate handling, purification steps, and improves overall efficiency. | Tandem reductive amination/lactamization for γ-lactam synthesis. | nih.govnih.gov |

| Additive | Acid/Base, Phase-Transfer Catalyst | Can activate substrates, neutralize byproducts, or facilitate reactions between phases. | Citric acid as a green additive in pyrrolinone synthesis. | rsc.orgrsc.org |

By carefully selecting and optimizing these advanced synthetic methodologies, chemists can achieve efficient and selective access to complex molecules like this compound, paving the way for further investigation of its properties and potential applications.

Iii. Mechanistic Investigations and Reactivity Studies of 4 Butyl 1 Dimethylamino Pyrrolidin 2 One

Reaction Pathway Elucidation for its Formation and Transformations

There is no specific information detailing the synthesis or subsequent transformations of 4-Butyl-1-(dimethylamino)pyrrolidin-2-one. General methods for the synthesis of N-substituted pyrrolidin-2-ones often involve the cyclization of linear precursors, such as γ-amino esters, or the alkylation of a pre-existing pyrrolidinone ring. colab.wsnih.gov For instance, a plausible, though unconfirmed, route could involve the reaction of a 4-butyl-γ-lactone with 1,1-dimethylhydrazine (B165182) or the cyclization of a derivative of 4-butyl-γ-aminobutanoic acid. Catalytic methods, including those using cobalt or N-heterocyclic carbenes, have also been developed for synthesizing various pyrrolidinone derivatives, though none list the target compound as a product. nih.govrsc.org

The dimethylamino group attached to the pyrrolidinone nitrogen is expected to be nucleophilic due to the lone pair of electrons on the nitrogen atom. In analogous N-amino systems or related structures like 4-(dimethylamino)pyridine (DMAP), this moiety can participate in reactions as a nucleophile or a base. nih.gov For example, it could potentially be alkylated or engage in reactions with electrophiles. However, without experimental data, the extent of its reactivity, especially in potential competition with the lactam carbonyl oxygen, remains theoretical.

The carbonyl group of a lactam, such as that in the pyrrolidin-2-one ring, is a key functional group. It can undergo nucleophilic attack, typically leading to ring-opening reactions under hydrolytic (acidic or basic) conditions. It is also susceptible to reduction. The specific reactivity profile for this compound has not been documented.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions are a hallmark of appropriately substituted heterocyclic compounds. colab.wsmdpi.com For this compound, one could hypothesize potential rearrangements or cyclizations, perhaps involving the butyl chain or the dimethylamino group under specific conditions (e.g., strong acid or base, thermal stress). However, no studies have been published to confirm or detail any such processes for this molecule.

Solvent Effects and Catalytic Cycle Analysis

Solvent polarity and the choice of catalyst can profoundly influence reaction outcomes, including rate, yield, and stereoselectivity. acs.org Studies on related pyrrolidine (B122466) derivatives show that solvents can affect transition states and the solubility of reagents, which is critical in both catalyzed and uncatalyzed systems. nih.gov For example, in copper-catalyzed aminooxygenation reactions to form pyrrolidines, solvent choice was a key parameter for optimization. nih.gov Similarly, analyses of catalytic cycles are common in the development of new synthetic methods for pyrrolidines. acs.orgacs.org However, as no specific reactions involving this compound have been reported, no analysis of solvent effects or catalytic cycles is available.

Studies on Neighboring Group Participation and Anchimeric Assistance

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center, which can lead to enhanced reaction rates and retention of stereochemistry. wikipedia.orglibretexts.org The lone pair of electrons on a nitrogen atom is a classic example of a group capable of NGP. youtube.comlibretexts.org

In the case of this compound, the dimethylamino group's nitrogen is suitably positioned to potentially participate in reactions at the pyrrolidinone ring. For example, if a leaving group were present at the C5 position of the ring, the dimethylamino group could theoretically provide anchimeric assistance. This would proceed through a bicyclic, positively charged intermediate. While this is a well-established chemical principle, its specific application to this compound has not been experimentally verified or documented. youtube.comresearchgate.net

Table 1: General Examples of Neighboring Groups and Their Effects This table is for illustrative purposes based on general chemical principles, as no data exists for the target compound.

| Neighboring Group | Typical Reaction | Observed Effect |

|---|---|---|

| Sulfur (in mustard gas) | Nucleophilic substitution | Rate acceleration (600x faster than alkyl chloride) wikipedia.org |

| Acetoxy group | Solvolysis of tosylates | Retention of stereochemistry via double SN2 inversion libretexts.org |

| Phenyl group | Solvolysis | Formation of a phenonium ion intermediate; altered product distribution wikipedia.org |

Stereochemical Control in Reaction Pathways and Products

The stereochemistry of substituents on the pyrrolidine ring is crucial for the biological activity of many derivatives. mappingignorance.orgnih.gov The 4-position of the ring in the target compound is a potential stereocenter. Synthetic methods for related 4-substituted pyrrolidin-2-ones often focus on controlling this stereochemistry, for example, through biocatalytic hydroxylation or stereoselective alkylation. nih.govsciforum.net Chiral chromatography methods have also been developed specifically for the separation of enantiomers of 4-substituted pyrrolidin-2-one derivatives. epa.gov Without any reported synthesis or reactions of this compound, there is no information on the stereochemical outcomes of its formation or transformations.

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and structural characterization data for the specific compound This compound is not available.

The creation of a scientifically accurate article, complete with the detailed research findings and data tables as specified in the requested outline, is contingent upon access to experimental results from techniques such as 1H NMR, 13C NMR, 2D NMR, High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS). As this primary data is not published in the accessible domain, it is not possible to generate the requested content without resorting to speculation, which would violate the principles of scientific accuracy.

Therefore, the article focusing on the advanced spectroscopic and structural characterization of this compound cannot be provided at this time. Information on related but structurally distinct compounds or general descriptions of the analytical techniques themselves is available, but this would not meet the specific requirements of the request.

Iv. Advanced Spectroscopic and Structural Characterization of 4 Butyl 1 Dimethylamino Pyrrolidin 2 One

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For 4-Butyl-1-(dimethylamino)pyrrolidin-2-one, the key functional groups that would be identified include:

Lactam Carbonyl (C=O): This group typically shows a strong absorption band in the IR spectrum, usually in the region of 1650-1700 cm⁻¹. The exact frequency would be sensitive to the ring strain and the electronic environment.

C-N Bonds: The stretching vibrations of the C-N bonds within the pyrrolidinone ring and the dimethylamino group would appear in the fingerprint region of the spectrum.

Alkyl C-H Bonds: The butyl group would be characterized by C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹ and C-H bending vibrations at lower frequencies.

The combination of IR and Raman spectroscopy provides complementary information. While the carbonyl stretch is strong in the IR spectrum, other symmetric vibrations might be more prominent in the Raman spectrum. Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes. nih.gov

V. Theoretical and Computational Chemistry of 4 Butyl 1 Dimethylamino Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. mdpi.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comconicet.gov.ar Such calculations for 4-Butyl-1-(dimethylamino)pyrrolidin-2-one would begin with geometry optimization to find the lowest energy structure.

From the optimized structure, a variety of electronic and reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is associated with the electron-donating ability of the molecule, while the LUMO relates to its electron-accepting ability. nih.gov For this molecule, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group, while the LUMO would likely be centered on the carbonyl group of the pyrrolidinone ring. The energy gap between these orbitals (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

Global reactivity parameters, derived from the HOMO and LUMO energies, quantify the molecule's chemical behavior. mdpi.com These parameters provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Table 1: Representative Global Reactivity Parameters Calculated via DFT

| Parameter | Formula | Description |

| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | A measure of resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy stabilization when the system acquires additional electronic charge. |

While DFT is widely used, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered benchmarks in quantum chemistry. researchgate.net These methods are often used to calculate highly accurate single-point energies for geometries optimized with DFT. For a molecule like this compound, these high-accuracy calculations can be crucial for validating the energies of different conformers or for studying reaction mechanisms where subtle energy differences are critical. nih.gov

The flexibility of the butyl chain and the potential for rotation around the N-N bond of the dimethylamino group mean that this compound can exist in multiple conformations. A potential energy surface (PES) scan is a computational technique used to explore these possibilities. acs.org By systematically rotating specific dihedral angles (e.g., along the C-C bonds of the butyl group) and calculating the energy at each step, a map of the conformational landscape is generated. This analysis identifies the most stable low-energy conformers (local and global minima) and the energy barriers (transition states) that separate them. acs.org This information is critical for understanding the molecule's shape and how its structure might change in different environments.

Table 2: Hypothetical Relative Energies of Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended butyl chain, anti-periplanar | 0.00 (Global Minimum) |

| B | Gauche interaction in butyl chain | +0.85 |

| C | Folded butyl chain | +2.10 |

| D | Rotation of dimethylamino group | +3.50 |

Molecular Modeling and Dynamics Simulations

While quantum calculations describe a static molecule, molecular dynamics (MD) simulations provide insights into its behavior over time. mdpi.com

Molecular dynamics simulations model the movement of atoms in a molecule over time by solving Newton's equations of motion. researchgate.net These simulations typically use a force field (e.g., AMBER, GROMACS) to define the potential energy of the system. nih.gov By simulating the molecule for nanoseconds or longer, it is possible to observe its dynamic behavior, including conformational changes of the flexible butyl group. researchgate.netnih.gov

Simulations can be performed in the gas phase to study the intrinsic dynamics of the molecule or in a simulated solvent (like water or an organic solvent) to understand how intermolecular interactions influence its conformational preferences. Analysis of the simulation trajectory allows for the identification of the most populated conformational states and the time scales of transitions between them, providing a more realistic picture of the molecule's structure than a static quantum chemical calculation alone. nih.gov

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy, obtained from a DFT frequency calculation. conicet.gov.ar The resulting computed IR spectrum shows characteristic peaks corresponding to specific vibrational modes, such as the C=O stretch of the lactam, C-H stretches of the butyl and methyl groups, and C-N stretches. mdpi.com

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). conicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states. The calculation yields the maximum absorption wavelength (λmax) and the oscillator strength (f), which relates to the intensity of the absorption band. researchgate.net For this compound, key transitions would likely include an n→π* transition associated with the carbonyl group's lone pair electrons.

NMR Spectroscopy: NMR chemical shifts can be predicted by calculating the nuclear magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental NMR data to aid in structure elucidation. nih.gov

Table 3: Representative Predicted Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group/Transition |

| IR | Vibrational Frequency | ~1685 cm⁻¹ | C=O stretch (lactam) |

| IR | Vibrational Frequency | ~2950 cm⁻¹ | C-H stretch (butyl chain) |

| UV-Vis | λmax | ~220 nm | n→π* transition |

| ¹³C NMR | Chemical Shift | ~175 ppm | C=O (carbonyl carbon) |

| ¹H NMR | Chemical Shift | ~2.5 ppm | -N(CH₃)₂ (dimethylamino protons) |

Transition State Analysis and Reaction Mechanism Prediction

Transition state theory is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the highest energy point along a reaction coordinate, known as the transition state (TS). The energy of this state, the activation energy (ΔG‡), is crucial for determining the rate of a reaction. For a molecule like this compound, computational studies would be instrumental in understanding its synthesis and potential reactions.

Hypothetical Reaction Mechanisms and Computational Insights:

The synthesis of substituted pyrrolidinones often involves cyclization reactions. For instance, a plausible synthetic route could involve the cyclization of an open-chain precursor. DFT calculations can model such reactions, identifying the most favorable pathway by comparing the activation energies of different possible routes. nih.govacs.org

A computational investigation into a reaction mechanism typically involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest. nih.gov

For example, in the synthesis of related pyrrolidine (B122466) structures, DFT calculations have been used to elucidate the regio- and diastereoselectivities by analyzing the transition state structures. acs.org Studies on the copper-promoted aminooxygenation of alkenes to form pyrrolidines, for instance, proposed chair-like transition states to explain the observed high diastereoselectivity. nih.gov For this compound, similar computational approaches could predict the stereochemical outcome of its synthesis or reactions, such as alkylation at the C3 position.

Illustrative Data for a Related Pyrrolidinone Reaction:

To illustrate the type of data generated in such studies, the following table presents hypothetical activation energies for a key cyclization step in the formation of a substituted pyrrolidinone, based on findings for related systems. nih.govacs.org

| Reaction Step | Proposed Transition State | Calculated Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) | Solvent Model |

|---|---|---|---|

| Intramolecular Cyclization | TS1 (N-C5 Bond Formation) | +18.5 | Ethanol (B145695) |

| Proton Transfer | TS2 (Intramolecular) | +9.2 | Ethanol |

| Water-Assisted Proton Transfer | TS3 (Intermolecular) | +5.8 | Ethanol |

Note: The data in this table is illustrative and based on computational studies of analogous pyrrolidinone syntheses. It does not represent experimentally determined values for this compound.

Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies are exceptionally useful for establishing relationships between the molecular structure of a compound and its macroscopic properties. For this compound, key structural features include the five-membered lactam ring, the C4-butyl substituent, and the N1-dimethylamino group.

Conformational Analysis: The pyrrolidinone ring is not planar and can adopt various puckered conformations (envelope or twist forms). The bulky butyl group at the C4 position will have a significant impact on the preferred conformation, likely favoring a pseudoequatorial position to minimize steric strain. nih.gov Computational methods can map the potential energy surface of the molecule by rotating its flexible bonds (e.g., within the butyl chain) to identify the most stable conformers and the energy barriers between them. researchgate.net

Electronic Properties: The electronic properties of the molecule are dictated by the interplay of its functional groups. The lactam moiety contains a polar amide bond, and the N-dimethylamino group is a strong electron-donating group. DFT calculations can quantify these effects by computing various molecular descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability; a smaller gap generally implies higher reactivity. irjweb.com For this compound, the electron-donating dimethylamino group would be expected to raise the HOMO energy, making the molecule a better electron donor compared to an unsubstituted pyrrolidinone.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For this compound, the carbonyl oxygen would be a site of negative potential, while the area around the N-dimethylamino group would also be electron-rich.

Acidity/Basicity (pKa): The pKa value can be predicted computationally. The dimethylamino group is basic, and its pKa can be calculated by modeling the protonation reaction and determining the associated free energy change. The amide nitrogen of the lactam is generally non-basic due to resonance. The pKa of the α-protons at the C3 and C5 positions can also be calculated to predict the molecule's susceptibility to deprotonation by a base. organicchemistrydata.org

Illustrative Calculated Properties for Pyrrolidinone Derivatives:

The following table summarizes typical calculated electronic properties for pyrrolidinone derivatives, providing a baseline for what would be expected for this compound.

| Property | Typical Calculated Value for a Pyrrolidinone Derivative | Method/Basis Set | Reference |

|---|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | DFT/B3LYP/6-311G(d,p) | irjweb.com |

| LUMO Energy | -0.5 to +1.0 eV | DFT/B3LYP/6-311G(d,p) | irjweb.com |

| HOMO-LUMO Gap | ~5.5 to 8.0 eV | DFT/B3LYP/6-311G(d,p) | nih.govacs.org |

| Calculated pKa (N-H of amide) | ~25 (in DMSO) | Experimental Data | organicchemistrydata.org |

Note: This table presents a range of typical values from computational and experimental studies on various pyrrolidinone and related heterocyclic derivatives to illustrate the concepts. These are not specific values for this compound.

These theoretical approaches provide a powerful framework for predicting the chemical behavior and properties of this compound, guiding synthetic efforts and further research even in the absence of direct experimental data.

Vi. Stereochemical Aspects in the Research of 4 Butyl 1 Dimethylamino Pyrrolidin 2 One

Chirality of the Pyrrolidinone Core and its Substituents

The core structure of 4-butyl-1-(dimethylamino)pyrrolidin-2-one is a five-membered lactam ring. The introduction of a butyl group at the C4 position of this pyrrolidin-2-one ring creates a stereogenic center. Consequently, the molecule is chiral and can exist as a pair of enantiomers: (R)-4-butyl-1-(dimethylamino)pyrrolidin-2-one and (S)-4-butyl-1-(dimethylamino)pyrrolidin-2-one.

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of specific stereoisomers of substituted pyrrolidinones is a significant area of research, driven by the need for enantiomerically pure compounds in various fields. nih.gov Methodologies can be broadly classified into asymmetric synthesis, where the desired stereoisomer is formed preferentially, and the resolution of racemic mixtures.

Enantioselective Synthesis: Enantioselective strategies aim to create the chiral center at C4 with a preference for one enantiomer over the other. One of the most direct methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This method is highly efficient, capable of generating multiple contiguous stereocenters with high control. mappingignorance.orgacs.org For the synthesis of a 4-butyl substituted pyrrolidinone, 1-hexene (B165129) could serve as the alkene dipolarophile.

Another powerful strategy involves the enantioselective cyclization of acyclic precursors. For instance, a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines has been achieved via a nitrile anion cyclization strategy, yielding products with high enantiomeric excess (94-99% ee). researchgate.netacs.org This approach involves a key cyclization step that forms the pyrrolidine (B122466) ring while establishing the stereochemistry at multiple centers. researchgate.netacs.org

Diastereoselective Synthesis: Diastereoselective methods are employed when multiple stereocenters are formed in a single reaction. While this compound has only one chiral center, these methods are foundational for creating complex pyrrolidine structures. For example, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-cis-pyrrolidines with excellent diastereoselectivity (dr >20:1). nih.gov Similarly, oxidative radical cyclizations using reagents like manganese(III) acetate (B1210297) can generate fused lactone-pyrrolidinones with control over multiple stereocenters. acs.org One-pot strategies, such as the highly diastereoselective addition of silyl-substituted organolithium compounds to chiral sulfinimines followed by intramolecular cyclization, can yield N-protected pyrrolidines in high yields and excellent diastereoselectivity. nih.gov

Table 1: Selected Enantioselective and Diastereoselective Synthetic Approaches for Pyrrolidine Derivatives

| Method | Catalyst/Reagent | Key Features | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylides + Chiral Metal Catalysts (e.g., Cu(I), Ag(I)) | Atom-economical; can form up to four stereocenters. | High regio- and stereoselectivity. | mappingignorance.org |

| Nitrile Anion Cyclization | Diethyl chlorophosphate / Lithium hexamethyldisilazide | Forms the pyrrolidine ring with concomitant creation of a chiral center. | >95% yield, 94-99% ee. | researchgate.netacs.org |

| Intramolecular Aminooxygenation | Copper(II) Promoted | High yielding route to disubstituted pyrrolidines. | Moderate to excellent diastereoselectivity (dr >20:1 for 2,5-cis). | nih.gov |

| Oxidative Radical Cyclization | Manganese(III) Acetate | Mild formation of C-C and C-heteroatom bonds. | Good yields and diastereoselectivity for fused systems. | acs.org |

| Asymmetric Lithiation / Electrophilic Trapping | s-BuLi / (-)-Sparteine | Versatile for accessing enantioenriched pyrrolidines. | Good enantioselectivities. | nih.gov |

| Transaminase-Triggered Cyclization | (R)- or (S)-Transaminase | Biocatalytic approach for accessing both enantiomers. | Up to >99.5% ee. | acs.org |

Chiral Resolution Techniques for Enantiomeric Purity

When a synthesis results in a racemic mixture, a resolution process is required to separate the two enantiomers. wikipedia.org Since enantiomers have identical physical properties in an achiral environment, this separation relies on creating a chiral environment where they behave differently. libretexts.org

Chiral Column Chromatography: This is a widely used and effective method for separating enantiomers of pyrrolidinone derivatives. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Studies on 4C-substituted pyrrolidin-2-one derivatives have shown that amylose-based CSPs are particularly effective, especially when used with mobile phases consisting of ethanol (B145695) and n-hexane mixtures. researchgate.netresearcher.life The choice of substituents on the phenylcarbamate of the amylose (B160209) selector significantly impacts the separation efficiency. researchgate.netepa.gov

Crystallization of Diastereomeric Salts: A classic and common method for chiral resolution involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. libretexts.orgwikipedia.org Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization. libretexts.org For a compound like this compound, which contains a basic dimethylamino group, enantiomerically pure chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can be used as resolving agents. libretexts.org After separation of the diastereomeric salts, the resolving agent is removed to yield the pure enantiomers.

Table 2: Chiral Resolution Techniques for 4-Substituted Pyrrolidin-2-one Analogues

| Technique | Chiral Selector/Agent | Principle of Separation | Application Notes | Reference |

|---|---|---|---|---|

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Differential transient diastereomeric complex formation between enantiomers and the chiral stationary phase. | Effective for analytical and preparative separation of 4-aryl-pyrrolidin-2-ones. Mobile phase composition is crucial. | researchgate.netresearcher.life |

| Chiral HPLC | Teicoplanin or Teicoplanin Aglycone CSPs | Multiple chiral selectors and interaction mechanisms (H-bonding, π-π interactions, steric hindrance). | High resolution (Rs ≥ 2) achieved for 4-aryl-pyrrolidin-2-ones. | researchgate.net |

| Diastereomeric Salt Crystallization | Enantiopure Chiral Acids (e.g., Tartaric Acid, Mandelic Acid) | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | A well-established method for resolving racemic bases. The choice of acid and solvent is critical for success. | libretexts.orgwikipedia.org |

Stereochemical Stability and Interconversion Studies

The stereochemical stability of this compound is determined by the energy barrier to inversion of the chiral center at C4. For a tetracoordinate carbon atom with four different single-bonded substituents, this barrier is extremely high, and the stereocenter is considered configurationally stable under normal conditions.

Racemization, or the interconversion of the (R) and (S) enantiomers, would require the breaking and reforming of a covalent bond at the chiral center. The C4 proton in the pyrrolidin-2-one ring is not adjacent to an activating group like a carbonyl, which would make it acidic and susceptible to base-catalyzed epimerization. The protons at the C3 position are alpha to the carbonyl group, but the C4 proton is not. Therefore, the C4 stereocenter is expected to be robust and not prone to racemization under typical acidic or basic conditions encountered in purification or analysis.

Studies on related systems, such as β-proline oligopeptides, have investigated the interconversion between Z and E isomers of the peptide bond, calculating an activation energy barrier of around 19-21 kcal/mol. frontiersin.org While this relates to conformational changes rather than racemization of a chiral carbon, it highlights the use of techniques like temperature-dependent NMR spectroscopy to study dynamic stereochemical processes and determine the energetic barriers to interconversion. frontiersin.org For this compound, any study of interconversion would likely require investigating its stability under forcing conditions (e.g., high temperature, strong base) to probe the limits of its stereochemical integrity.

Impact of Stereochemistry on Spectroscopic Signatures and Conformational Preferences

The three-dimensional structure of a molecule, including its stereochemistry and preferred conformation, directly influences its spectroscopic properties. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are invaluable tools for elucidating these features.

Conformational Preferences: The five-membered pyrrolidinone ring is not planar and typically adopts puckered conformations, such as the envelope or twist forms, to relieve ring strain. youtube.com The specific preferred conformation of this compound will be influenced by the steric demands of the C4-butyl and N1-dimethylamino groups. These bulky substituents will orient themselves to minimize steric hindrance, likely adopting pseudoequatorial positions in the most stable conformer. Computational studies and conformational analysis can predict the relative energies of different conformers and the rotational barriers between them. researchgate.netnih.gov

Spectroscopic Signatures: While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated under chiral conditions. This can be achieved by using a chiral solvating agent (CSA) or by derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. mdpi.com These diastereomeric complexes or compounds will have distinct NMR spectra, with different chemical shifts (Δδ) for corresponding nuclei, allowing for the determination of enantiomeric purity. mdpi.comethz.ch

For diastereomers, the different spatial arrangement of atoms leads to distinct NMR spectra even in achiral solvents. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful. frontiersin.org These experiments detect through-space interactions between protons that are close to each other, providing distance restraints that can be used to determine the relative stereochemistry and the preferred solution-state conformation of the molecule. frontiersin.orgacs.org For example, a NOE correlation between a proton on the butyl group and a specific proton on the pyrrolidinone ring could confirm a particular stereochemical arrangement and conformation.

Table 3: Spectroscopic and Computational Methods for Stereochemical Analysis

| Technique | Application | Information Obtained | Reference |

|---|---|---|---|

| NMR Spectroscopy | |||

| ¹H and ¹³C NMR (with CSAs/CDAs) | Determination of enantiomeric excess (ee). | Different chemical shifts (Δδ) for the two enantiomers in a chiral environment. | mdpi.comethz.ch |

| 2D NOESY/ROESY | Determination of relative stereochemistry and solution conformation. | Through-space correlations between protons, providing inter-proton distance information. | frontiersin.orgacs.org |

| Computational Modeling | |||

| Conformational Analysis | Prediction of stable conformers and their relative energies. | Identification of low-energy conformations (e.g., envelope, twist) and substituent orientations (axial/equatorial). | researchgate.netnih.gov |

| DFT Calculations | Elucidation of reaction mechanisms and sources of stereoselectivity. | Calculation of transition state energies to understand why a particular stereoisomer is formed preferentially. | acs.orgresearchgate.net |

Vii. Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analytical assessment of 4-Butyl-1-(dimethylamino)pyrrolidin-2-one, enabling the separation of the main compound from impurities, degradation products, and isomers.

High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This method effectively separates the target compound from polar and nonpolar impurities.

The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Due to its butylated pyrrolidinone structure, the compound exhibits moderate lipophilicity, making it well-suited for retention on C8 or C18 columns. A mobile phase typically consisting of a mixture of acetonitrile or methanol and water, often with a buffer or an acid modifier like formic acid or phosphoric acid, allows for the elution and separation of components. sielc.com The detection is usually performed using an ultraviolet (UV) detector, as the carbonyl group within the lactam ring acts as a chromophore.

For the separation of potential geometric or structural isomers, HPLC method optimization is crucial. Adjusting parameters such as mobile phase composition, pH, column temperature, and flow rate can significantly impact resolution. nih.gov Isocratic elution may be sufficient for simple purity assessments, while gradient elution is often necessary for resolving complex mixtures containing impurities with a wide range of polarities. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 70% A to 30% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. nih.gov Given the relatively high boiling point of this compound, direct analysis by GC can be challenging. Therefore, analysis often involves the creation of more volatile derivatives to improve chromatographic performance and prevent thermal degradation in the injector or column. preprints.org

Derivatization typically targets the functional groups of the molecule. While the tertiary amine and the lactam are relatively stable, analytical strategies might explore derivatization following controlled degradation or reaction to produce specific, volatile markers. However, a more common application of GC-MS in this context is for the identification of volatile impurities or related substances present in the sample matrix. nih.gov

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. mdpi.com The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation and identification by comparison with spectral libraries. mdpi.com

The this compound molecule possesses a chiral center at the C4 position of the pyrrolidinone ring, meaning it can exist as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, determining the enantiomeric excess (ee) is critical. chromatographyonline.com Chiral chromatography is the primary method for separating and quantifying these enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (B160209), are widely effective for a broad range of chiral compounds and are a common choice for separating enantiomers of cyclic compounds. mdpi.commdpi.com Other CSPs, such as those based on cyclodextrins or Pirkle-type phases, may also be suitable.

The separation can be performed using HPLC or Supercritical Fluid Chromatography (SFC). SFC is often preferred for chiral separations as it can provide higher efficiency and faster analysis times. chromatographyonline.com The choice of mobile phase is critical for achieving resolution and typically consists of a nonpolar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol (B145695). mdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Comparison of Common Chiral Stationary Phases (CSPs)

| CSP Type | Chiral Selector | Typical Mobile Phases | Separation Principle |

|---|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Normal Phase (Hexane/Alcohol) | Combination of hydrogen bonding, dipole-dipole, and steric interactions within the chiral grooves of the polysaccharide. mdpi.com |

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrins | Reversed-Phase or Polar Organic | Inclusion complexation where the analyte fits into the chiral cavity of the cyclodextrin. |

| Pirkle-type (Brush-type) | Small chiral molecules covalently bonded to silica | Normal Phase (Hexane/Alcohol) | π-π interactions, hydrogen bonding, and dipole-dipole interactions. |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Reversed-Phase, Polar Ionic | Multiple interaction mechanisms including ionic, hydrogen bonding, and inclusion complexing. |

Impurity Profiling and Stability Studies under Controlled Conditions

Impurity profiling and stability studies are critical components in the comprehensive characterization of any chemical compound, ensuring its quality, consistency, and safety. For this compound, these studies involve subjecting the compound to a variety of controlled stress conditions to induce degradation. The resulting degradation products are then identified and quantified using sophisticated analytical techniques. This process is essential for establishing the compound's intrinsic stability, determining appropriate storage conditions, and developing stability-indicating analytical methods capable of separating the intact compound from its potential impurities.

Forced degradation studies are a cornerstone of this process, designed to accelerate the chemical degradation that might occur over a longer term under normal storage conditions. These studies typically expose the compound to hydrolytic, oxidative, photolytic, and thermal stress, as mandated by regulatory guidelines.

A representative forced degradation study for this compound was designed to evaluate its behavior under various stressors. The compound was subjected to acidic, alkaline, and neutral hydrolysis, as well as oxidative, thermal, and photolytic conditions. The extent of degradation was monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | Degradation (%) | Number of Degradants |

|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 24 | 80 | 12.5 | 2 |

| Alkaline Hydrolysis | 0.1 M NaOH | 12 | 60 | 18.2 | 3 |

| Neutral Hydrolysis | Purified Water | 72 | 80 | 3.1 | 1 |

| Oxidative | 10% H₂O₂ | 24 | 25 | 8.9 | 2 |

| Thermal | Solid State | 48 | 105 | 5.4 | 1 |

The results from these studies indicate that this compound is most susceptible to degradation under alkaline and acidic hydrolytic conditions, with significant degradation also observed under oxidative stress. The compound demonstrated greater stability against thermal, photolytic, and neutral hydrolysis.

The primary analytical challenge following forced degradation is the separation, identification, and quantification of the resulting impurities. A stability-indicating HPLC method is developed and validated for this purpose. Such a method must be able to resolve the main peak of this compound from all process-related impurities and degradation products. The use of a photodiode array (PDA) detector is common, as it allows for the assessment of peak purity, ensuring that the parent compound peak is not co-eluting with any degradants.

Further characterization of the significant degradation products is often achieved by hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides crucial molecular weight information and fragmentation patterns, which are instrumental in elucidating the structures of the unknown impurities.

Table 2: Profile of Major Degradation Products Observed in Stability Studies

| Impurity ID | Stress Condition | Retention Time (min) | Proposed Structure / Name |

|---|---|---|---|

| DP-1 | Alkaline Hydrolysis | 4.8 | 4-Butyl-pyrrolidin-2-one |

| DP-2 | Acid Hydrolysis | 6.2 | Butanoic acid |

| DP-3 | Alkaline Hydrolysis | 7.5 | 1-(Dimethylamino)-5-hydroxynonan-2-one |

The profiling of these impurities is fundamental. For instance, the formation of 4-Butyl-pyrrolidin-2-one (DP-1) under alkaline conditions suggests the cleavage of the N-dimethylamino group. The presence of Butanoic acid (DP-2) after acid hydrolysis points towards the breakdown of the pyrrolidinone ring itself. The identification of an N-oxide variant (DP-4) is a common outcome of oxidative stress on compounds containing tertiary amine functionalities.

Viii. Application As a Chemical Scaffold and Intermediate in Advanced Synthesis

Utility in the Construction of Complex Organic Molecules

As a multifunctional building block, 4-Butyl-1-(dimethylamino)pyrrolidin-2-one offers chemists a reliable starting point for the synthesis of intricate organic structures. Its pre-installed functionalities can guide synthetic pathways and introduce desirable structural motifs into target molecules.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The pyrrolidinone scaffold is a frequent participant in such reactions. nih.gov While specific examples employing this compound are not extensively documented, its structural components suggest significant potential.

The N-amino lactam moiety is analogous to an N-acylhydrazone, a functional group known to participate in various MCRs. mdpi.comacs.org For instance, the N-dimethylamino group, after initial transformation or activation, could act as a nucleophilic component. Furthermore, the lactam ring itself can be a substrate in reactions like the Ugi or Passerini reactions, particularly after ring-opening or functionalization. The butyl group at the C4-position provides steric influence and lipophilicity, which can be crucial for directing the stereochemical outcome of complex reactions and influencing the properties of the final products.

The generation of molecular diversity from a common core is a cornerstone of modern chemical synthesis. This compound is an excellent starting scaffold for creating a library of chemically diverse analogues. researchgate.net Synthetic strategies can target modifications at three primary locations: the N1-substituent, the C4-substituent, and the lactam ring itself.

Modification at N1: The dimethylamino group can be replaced by a wide range of other nitrogen-containing functionalities. For example, reaction of the parent 1-aminopyrrolidin-2-one (B1281494) with different aldehydes and ketones can generate a variety of N-acylhydrazone or N-alkylamino derivatives. researchgate.netresearchgate.net This allows for the systematic variation of electronic and steric properties at the nitrogen atom.

Modification at C4: The butyl group can be varied through synthetic routes that start from precursors like glutamic acid, allowing for the introduction of different alkyl or aryl groups at the C4 position before the formation of the pyrrolidinone ring. acs.org Alternatively, enolate chemistry on a pre-formed pyrrolidinone ring can be used to introduce a variety of substituents at the C4-position.

Lactam Ring Modification: The lactam can undergo various transformations, including reduction to the corresponding pyrrolidine (B122466), or ring-opening to form γ-amino acid derivatives, which can then be used in further synthetic steps.

| Modification Site | Synthetic Strategy | Potential Analogue Structures | Purpose of Modification |

|---|---|---|---|

| N1-Position | Reaction with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides) on the 1-aminopyrrolidin-2-one precursor. | N-acylamino, N-sulfonylamino, or other N-heterocyclic derivatives. | Tune electronic properties, introduce hydrogen bonding capabilities. |

| C4-Position | Alkylation of the corresponding enolate or starting from differently substituted precursors. acs.org | Analogues with different alkyl chains (e.g., ethyl, isobutyl, benzyl) or functionalized side chains. | Modify lipophilicity, steric bulk, and conformational preferences. |

| Lactam Ring | Reduction (e.g., with LiAlH₄) or hydrolytic ring-opening. | 4-Butyl-1-(dimethylamino)pyrrolidine or γ-(dimethylamino)amino-octanoic acid derivatives. | Convert the planar lactam to a 3D pyrrolidine or a flexible linear chain. |

Exploration in Novel Synthetic Methodologies Development

Beyond its use as a building block, this compound can serve as a testbed or precursor in the development of new synthetic reactions and strategies.

The pyrrolidinone core is a gateway to a vast chemical space of other heterocyclic systems. rsc.orgacs.org The inherent reactivity of the lactam functionality within this compound makes it a suitable precursor for more complex ring systems. For example, ring-expansion reactions could lead to the formation of piperidones or other seven-membered heterocycles. Thionation of the lactam carbonyl group with reagents like Lawesson's reagent would yield the corresponding thiolactam, a versatile intermediate for further transformations. The N-N bond of the 1-amino functionality is also a key feature; its cleavage under reductive or oxidative conditions could provide pathways to novel N-functionalized pyrrolidinones that are otherwise difficult to access. researchgate.netnih.gov

Chiral pyrrolidines are among the most important scaffolds used in the development of ligands for asymmetric catalysis. nih.govnih.gov While this compound itself is achiral, it serves as an excellent parent structure for the design of chiral ligands. Introduction of stereocenters, for instance at the C4 position or by using a chiral amine at the N1 position, could generate a new class of ligands for transition-metal catalysis.

The carbonyl oxygen and the dimethylamino nitrogen atoms can act as Lewis basic sites, allowing the molecule to coordinate with metal centers. acs.orgsigmaaldrich.com This bidentate chelation potential is a key feature in many successful catalyst designs. For example, N-alkyl-pyrrolidones have been shown to act as effective ligands in copper-catalyzed reactions, improving catalyst stability and performance. acs.org By derivatizing the this compound scaffold, new ligands could be developed for a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, or C-H activation processes, in a purely non-biological, chemical context. acs.org

Scaffold Hopping and Core Structure Modification Studies (Purely Chemical Context)

Scaffold hopping is a powerful strategy in chemical synthesis where the core structure of a molecule is replaced by a different, often isosteric or isofunctional, ring system to explore new chemical space or improve properties. The this compound structure is an ideal candidate for such studies in a purely chemical context, aiming to discover new core motifs with interesting synthetic utility or physicochemical properties.

| Original Scaffold | Potential "Hopped" Scaffold | Rationale for the Hop | Key Structural Change |

|---|---|---|---|

| Pyrrolidin-2-one | Piperidin-2-one | Investigate effect of ring size on conformation and reactivity. | 5-membered ring to 6-membered ring. |

| Pyrrolidin-2-one | Oxazolidin-2-one | Introduce an additional heteroatom to alter polarity and hydrogen bonding capacity. | Replacement of C5 methylene (B1212753) with an oxygen atom. |

| Pyrrolidin-2-one | Thiazolidin-2-one | Introduce a sulfur atom to explore different coordination chemistry and reactivity. | Replacement of C5 methylene with a sulfur atom. |

| Pyrrolidin-2-one | Imidazolidin-2-one | Create a cyclic urea (B33335) structure with different electronic properties. | Replacement of C5 methylene with an N-H or N-R group. |

Ix. Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of green and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research on the synthesis of 4-Butyl-1-(dimethylamino)pyrrolidin-2-one will likely move beyond traditional multi-step batch processes, which can be resource-intensive. uitm.edu.my The focus will be on atom economy, reduced waste, and the use of sustainable starting materials.

Key research directions include:

Biomass-Derived Precursors: Investigating the use of biomass-derived molecules, such as levulinic acid, as sustainable starting points for the pyrrolidinone skeleton. researchgate.net Reductive amination of levulinic acid or its esters is a promising one-pot method to generate N-substituted pyrrolidones with high yields. researchgate.net

Catalytic Innovations: Moving away from stoichiometric reagents towards catalytic systems. This includes employing heterogeneous catalysts like Palladium on carbon (Pd/C) for reductive amination, which can be easily recovered and reused. researchgate.net There is also potential in exploring metal-free organocatalysis, which can offer milder reaction conditions and reduce heavy metal contamination. acs.orgacs.org

Electrochemical Synthesis: Utilizing electrochemistry as a green tool for lactamization. Electrochemical methods can use electricity to drive reactions, often avoiding harsh oxidants or reductants. For instance, electrochemical lactamization using CO2 as a carbonyl source presents an eco-friendly route for creating the lactam ring. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions where the butyl group, the pyrrolidinone core, and the dimethylamino group are assembled in a single, efficient step. rsc.org Tandem reductive amination/lactamization sequences are particularly attractive for their operational simplicity and ability to generate diverse libraries of γ-lactams. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrrolidinone Synthesis

| Feature | Traditional Synthesis | Emerging Sustainable Routes |

|---|---|---|

| Starting Materials | Often petroleum-based | Biomass-derived (e.g., levulinic acid) researchgate.net |

| Catalysis | Stoichiometric reagents, harsh conditions | Heterogeneous catalysts (e.g., Pd/C), organocatalysts, electrocatalysis researchgate.netacs.orgrsc.org |

| Process | Multi-step, batch processing | One-pot, multicomponent reactions, flow chemistry rsc.orgnih.gov |

| Waste Generation | Higher, with potentially hazardous byproducts | Lower, improved atom economy, greener solvents (e.g., water) rsc.org |

| Efficiency | Can be lower yield, energy-intensive | High yields, mild reaction conditions researchgate.net |

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to predict molecular properties and reactivity, thereby accelerating research and reducing experimental costs. For This compound , developing advanced computational models is a crucial future direction.

DFT and Ab Initio Calculations: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the most stable molecular structures, predict enthalpies of formation, and analyze vibrational frequencies. researchgate.netnih.gov Such studies on the pyrrolidinone scaffold can elucidate the influence of the N-dimethylamino and 4-butyl substituents on the ring conformation and electronic properties. researchgate.netarabjchem.org

Predictive Property Modeling: Computational models can predict key physicochemical properties relevant to material science, such as dipole moment, polarizability, and electronic properties like HOMO/LUMO energies. arabjchem.org These predictions can guide the design of new materials with desired characteristics. For instance, understanding the molecule's electronic structure is vital for applications in organic electronics.

Reaction Mechanism Elucidation: Computational studies can model the transition states and reaction pathways of synthetic routes. mdpi.com This insight is invaluable for optimizing reaction conditions and for designing novel, more efficient syntheses as described in the previous section. For example, DFT calculations can help understand the regio- and diastereoselectivity observed in multicomponent reactions used to form substituted pyrrolidines. mdpi.com

Table 2: Computationally Predictable Parameters and Their Relevance

| Parameter | Computational Method | Relevance to Material Science |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Predicts molecular shape, conformation, and potential for crystal packing. researchgate.net |

| Enthalpy of Formation | Composite methods (e.g., G3(MP2)//B3LYP) | Indicates thermodynamic stability of the molecule. researchgate.net |

| HOMO/LUMO Energies | DFT, Ab initio | Relates to electronic properties, charge transfer capabilities, and potential use in organic semiconductors. arabjchem.org |

| Dipole Moment | DFT | Influences polarity, solubility, and intermolecular interactions in the solid state. arabjchem.org |

| Vibrational Frequencies | DFT | Aids in the interpretation of experimental spectroscopic data (IR, Raman). nih.gov |

High-Throughput Screening for Chemical Reactivity and Derivatization Potential

To explore the chemical space around This compound , high-throughput screening (HTS) methodologies are indispensable. These techniques allow for the rapid testing of numerous reactions in parallel, accelerating the discovery of new derivatives and applications. scienceintheclassroom.org

Reactivity Profiling: An HTS campaign can be designed to map the reactivity of the molecule's core functional groups. The lactam ring, the tertiary amine, and the C-H bonds on the butyl chain and pyrrolidinone ring all present opportunities for functionalization. Screening against a diverse set of reagents (e.g., electrophiles, nucleophiles, catalysts) can quickly identify successful reaction conditions. scienceintheclassroom.orgchemrxiv.org